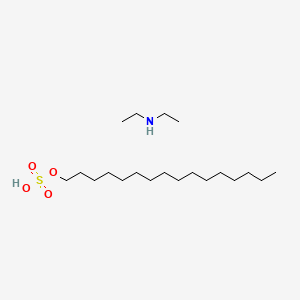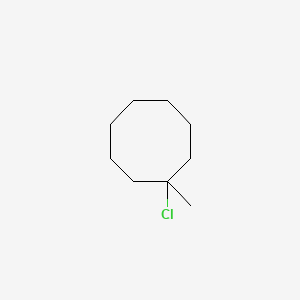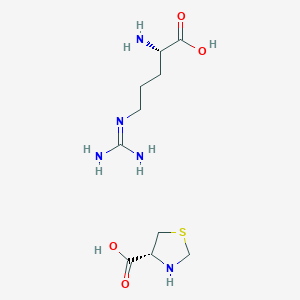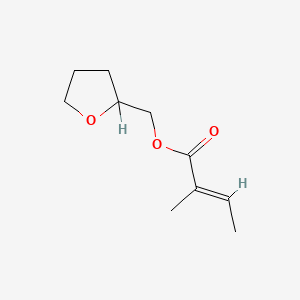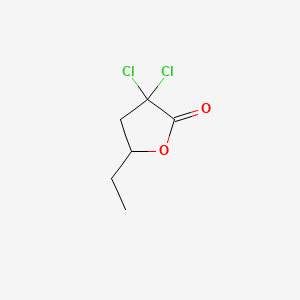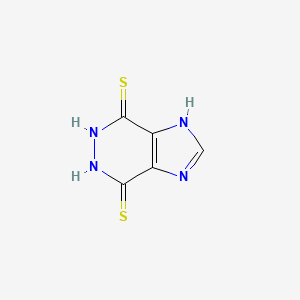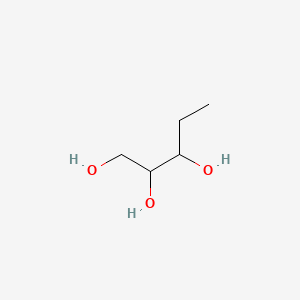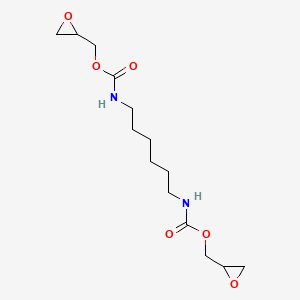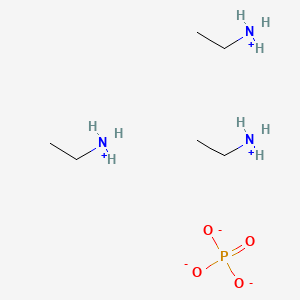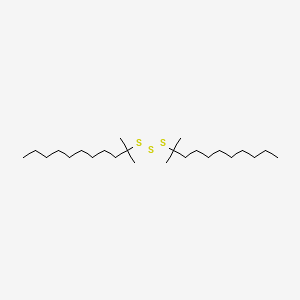
Di-tert-dodecyl trisulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-dodecyl trisulphide is an organosulfur compound with the molecular formula C24H50S3. It is a member of the polysulfide family and is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Di-tert-dodecyl trisulphide can be synthesized through the sulfurization of olefins. This process involves heating alkenes with sulfur at high temperatures to produce branched polysulfides . The reaction conditions typically include elevated temperatures and the presence of sulfur, which facilitates the formation of the trisulphide structure. Industrial production methods often involve optimizing these conditions to achieve high yields and purity of the compound .
Analyse Chemischer Reaktionen
Di-tert-dodecyl trisulphide undergoes various chemical reactions, including:
Reduction: Reduction reactions can break down the trisulphide bonds, leading to the formation of simpler sulfur compounds.
Substitution: Homolytic substitution reactions can occur, especially at elevated temperatures, resulting in the formation of perthiyl radicals.
Common reagents used in these reactions include oxidizing agents like peroxides and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Di-tert-dodecyl trisulphide has several scientific research applications:
Wirkmechanismus
The mechanism of action of di-tert-dodecyl trisulphide involves its ability to undergo homolytic substitution reactions, particularly with peroxyl radicals. This reaction liberates highly stabilized perthiyl radicals, which contribute to its antioxidant properties . The persistence of these radicals at elevated temperatures enhances the compound’s effectiveness as an antioxidant additive in various applications .
Vergleich Mit ähnlichen Verbindungen
Di-tert-dodecyl trisulphide can be compared with other polysulfides, such as:
- Di-tert-butyl polysulfide
- Di-tert-nonyl polysulfide
- Dimethyl disulfide
- Diethyl sulfide
What sets this compound apart is its unique balance of anti-wear properties and oxidation stability, making it particularly valuable in industrial applications . Its ability to form stabilized perthiyl radicals also distinguishes it from other polysulfides .
Eigenschaften
CAS-Nummer |
2365104-91-0 |
|---|---|
Molekularformel |
C24H50S3 |
Molekulargewicht |
434.9 g/mol |
IUPAC-Name |
2-methyl-2-(2-methylundecan-2-yltrisulfanyl)undecane |
InChI |
InChI=1S/C24H50S3/c1-7-9-11-13-15-17-19-21-23(3,4)25-27-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 |
InChI-Schlüssel |
JXEXTWFZDQTOKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)(C)SSSC(C)(C)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


